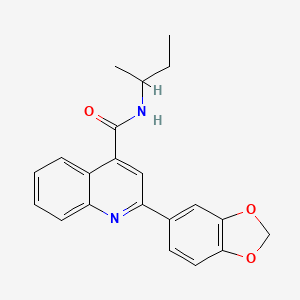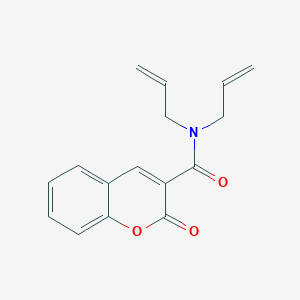![molecular formula C18H19N3O2 B11114455 1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone](/img/structure/B11114455.png)
1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the core oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the introduction of the isopropylphenyl and pyridyl groups through various substitution reactions. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties can be leveraged.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[2-(4-ISOPROPYLPHENYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Pyridyl-containing compounds: Compounds with pyridyl groups often have comparable properties, including their ability to participate in coordination chemistry and their biological activities.
Isopropylphenyl derivatives: These compounds are known for their stability and reactivity, making them useful in various chemical and industrial applications.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-(4-propan-2-ylphenyl)-5-pyridin-3-yl-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)14-6-8-15(9-7-14)18-21(13(3)22)20-17(23-18)16-5-4-10-19-11-16/h4-12,18H,1-3H3 |
InChI Key |
HBZIFSSIULDIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(N=C(O2)C3=CN=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one](/img/structure/B11114372.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11114376.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11114377.png)

![4-[(Cyclobutylformamido)methyl]benzoic acid](/img/structure/B11114384.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11114397.png)
![1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B11114399.png)
![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11114405.png)

![Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11114414.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11114422.png)
![N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11114435.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11114441.png)
